molecular formula C9H10BrNO2 B1278291 2-Acetamido-4-bromoanisole CAS No. 88301-40-0

2-Acetamido-4-bromoanisole

Cat. No.: B1278291
CAS No.: 88301-40-0
M. Wt: 244.08 g/mol
InChI Key: ZQDNAIBBLPKWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-4-bromoanisole is a chemical reagent for research use only. It is a multi-functional synthetic building block. The bromine substituent is a reactive site for metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The acetamido group can serve as a protected amine, which can be further modified. The methoxy group is an electron-donating substituent that influences the electronic properties of the aromatic ring. This compound is related to 4-bromoanisole, a known precursor to Grignard reagents and organozinc compounds. As a derivative, it is suited for the synthesis of more complex organic molecules. Researchers can use it to create novel compounds for pharmaceutical development and materials science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromo-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDNAIBBLPKWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435721
Record name 2-ACETAMIDO-4-BROMOANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88301-40-0
Record name 2-ACETAMIDO-4-BROMOANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 2 Acetamido 4 Bromoanisole

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 2-Acetamido-4-bromoanisole, with its reactive carbon-bromine bond, is an excellent substrate for these transformations.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction stands out as a powerful method for forming carbon-carbon bonds. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. nih.gov In the context of this compound, the bromine atom serves as the leaving group, facilitating the coupling with various boronic acids to generate substituted biaryl compounds. academie-sciences.frmdpi.comresearchgate.net

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. academie-sciences.frikm.org.my For instance, studies have shown that palladium(II) acetate (B1210297) ([Pd(OAc)2]) can be an effective catalyst precursor. academie-sciences.fr The reaction often requires a base, such as cesium carbonate (Cs2CO3) or sodium carbonate (Na2CO3), to facilitate the transmetalation step. academie-sciences.frmdpi.com The choice of solvent can also play a crucial role, with solvents like 1,4-dioxane (B91453) and aqueous mixtures being commonly employed. nih.govacademie-sciences.fr

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Bromoanisole (B123540) Derivatives This table is interactive. Click on the headers to sort the data.

Aryl Halide Boronic Acid Catalyst Base Solvent Yield (%) Reference
4-Bromoanisole Phenylboronic acid [Pd(OAc)2] / Ligand 1 Cs2CO3 1,4-Dioxane 95 academie-sciences.fr
4-Bromoanisole Phenylboronic acid Pd-bpydc-Nd Na2CO3 Methanol 92-95 mdpi.com
4-Bromoanisole Phenylboronic acid Water-soluble Pd complex K2CO3 Water High sci-hub.st
4-Bromoanisole Phenylboronic acid Pd(II) complex K2CO3 Ethanol (B145695)/Water High mdpi.com

Formation and Reactivity of Organometallic Reagents (e.g., Grignard, Organozinc)

The bromine atom in this compound allows for the formation of organometallic reagents, such as Grignard and organozinc reagents. These reagents are highly valuable in organic synthesis as they effectively reverse the polarity of the carbon atom, turning it into a potent nucleophile. fishersci.ca

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), would lead to the formation of the corresponding Grignard reagent, 2-Acetamido-4-methoxyphenylmagnesium bromide. chemguide.co.uktamu.edulibretexts.org This organomagnesium compound is a strong nucleophile and can participate in a variety of reactions, including the formation of new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. google.comacs.org It is crucial to maintain strictly anhydrous conditions during the preparation and reaction of Grignard reagents as they readily react with water. chemguide.co.uk

Organozinc Reagents: Organozinc reagents can be prepared by the direct insertion of zinc metal into the carbon-bromine bond of this compound or through transmetalation from other organometallic species. wikipedia.orgd-nb.info Organozinc compounds are generally less reactive than their Grignard counterparts, which can be advantageous in terms of functional group tolerance. fishersci.cawikipedia.org They are widely used in various coupling reactions, including Negishi and Fukuyama couplings, and in addition reactions to carbonyl compounds. wikipedia.orgresearchgate.net The presence of additives like lithium chloride can be essential for the efficiency of subsequent reactions involving organozinc reagents. beilstein-journals.org

Carbon-Nitrogen Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides, such as this compound, with a wide variety of amines, including primary and secondary amines, to form arylamines. beilstein-journals.orgnih.govursinus.edu The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of this transformation. wikipedia.org

The reaction is of significant importance in medicinal chemistry and materials science, where arylamine moieties are common structural motifs. acs.org The versatility of the Buchwald-Hartwig amination allows for the synthesis of complex nitrogen-containing molecules under relatively mild conditions. beilstein-journals.orgacs.org

Table 2: Key Features of Buchwald-Hartwig Amination This table is interactive. Click on the headers to sort the data.

Feature Description Reference
Reaction Type Palladium-catalyzed C-N bond formation wikipedia.org
Substrates Aryl halides/triflates and amines organic-chemistry.org
Catalyst System Palladium precursor and phosphine ligand wikipedia.org

| Applications | Synthesis of arylamines, pharmaceuticals, natural products | acs.org |

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are generally electron-rich and thus resistant to nucleophilic attack, the presence of activating groups can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In a typical SNAr reaction, a nucleophile displaces a leaving group on the aromatic ring. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub

For a nucleophilic aromatic substitution to occur on this compound, the aromatic ring would need to be sufficiently activated by strong electron-withdrawing groups, typically positioned ortho or para to the bromine leaving group. wikipedia.orglibretexts.org The existing acetamido and methoxy (B1213986) groups are electron-donating, which would disfavor a standard SNAr reaction. Therefore, for this compound to undergo nucleophilic aromatic substitution, it would likely require either extremely strong nucleophiles and harsh reaction conditions or the introduction of additional electron-withdrawing substituents onto the aromatic ring. pressbooks.pub The reactivity in SNAr reactions is often influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. scribd.commasterorganicchemistry.com The reactivity and regioselectivity of EAS reactions are governed by the electronic effects of the substituents already present on the ring. In this compound, both the acetamido and methoxy groups are ortho, para-directing and activating groups, while the bromo group is an ortho, para-directing but deactivating group. masterorganicchemistry.comacs.org

The combined directing effects of the acetamido and methoxy groups would strongly favor electrophilic attack at the positions ortho and para to them. Given that the para position is occupied by the bromine atom, electrophilic substitution would be directed to the positions ortho to the methoxy and acetamido groups. For example, nitration of this compound would be expected to yield products where the nitro group is introduced at one of the available ortho positions. It is important to consider that strongly activating groups like amines can react with the electrophilic reagents, and protection of such groups may be necessary. chemistrysteps.com

Reductive Transformations (e.g., Dehalogenative Deuteration)

The carbon-bromine bond in this compound is susceptible to reductive cleavage. A particularly useful transformation is dehalogenative deuteration, which allows for the site-specific incorporation of a deuterium (B1214612) atom into the aromatic ring. This is a valuable tool in mechanistic studies and for the synthesis of isotopically labeled compounds for various applications, including drug metabolism studies. nsf.govnih.govxmu.edu.cn

Several methods exist for achieving dehalogenative deuteration. These include transition-metal-catalyzed reductions using a deuterium source like deuterium gas (D2) or heavy water (D2O). nih.govrsc.orgrsc.org For instance, palladium-catalyzed systems have been developed for the efficient dehalogenative deuteration of aryl halides. nih.gov Photoredox catalysis has also emerged as a powerful tool for reductive dehalogenation under mild conditions. researchgate.netnih.govresearchgate.netacs.org These methods often offer high yields and excellent deuterium incorporation. nsf.govxmu.edu.cn

Functional Group Interconversions and Strategic Modifications of this compound

The strategic manipulation of the functional groups present in this compound, namely the acetamido and methoxy moieties, is a key aspect of its utility as a synthetic intermediate. These transformations allow for the introduction of new functionalities and the construction of more complex molecular architectures.

Transformations of the Acetamido Moiety

The acetamido group (–NHCOCH₃) in this compound serves as a protected form of the corresponding aniline (B41778). The deprotection of this group via hydrolysis is a common and crucial transformation, yielding 2-amino-4-bromoanisole. This reaction can be effectively carried out under acidic conditions.

Research has shown that hydrolysis of structurally similar acetamides can be achieved with high efficiency. For instance, the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide, a related compound, to 2-amino-5-bromophenol (B182750) has been reported with a high yield. chemicalbook.com This transformation is typically accomplished by heating the acetamide (B32628) in the presence of a strong acid, such as hydrochloric acid, in a suitable solvent like ethanol. The resulting amine is then liberated by neutralization with a base.

A representative procedure for the hydrolysis of the acetamido group is detailed in the table below. While this specific example uses a hydroxyl-substituted analog, the conditions are illustrative of the methods applicable to this compound.

ReactantReagentsConditionsProductYieldReference
N-(4-bromo-2-hydroxyphenyl)acetamide1. 3 M Hydrochloric acid, Ethanol 2. 1 M Sodium CarbonateReflux at 100°C for 3 hours, followed by neutralization2-amino-5-bromophenol89% chemicalbook.com

This deacetylation is a fundamental step in synthetic pathways where the free amino group is required for subsequent reactions, such as diazotization or coupling reactions, further highlighting the role of this compound as a versatile building block.

Modifications of the Methoxy Group

The methoxy group (–OCH₃) is another key functional handle in the this compound molecule. Cleavage of this ether linkage, a reaction known as demethylation, unmasks a phenolic hydroxyl group. This transformation is significant as it opens up avenues for a different set of chemical modifications at this position.

A widely used and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). vulcanchem.comgoogle.co.aosci-hub.se This strong Lewis acid readily cleaves the ether bond under relatively mild conditions to afford the corresponding phenol. vulcanchem.comgoogle.co.ao The reaction is applicable to a wide range of substrates, including those with other functional groups like bromine and amides. google.co.ao

The demethylation of this compound with boron tribromide would be expected to yield N-(5-bromo-2-hydroxyphenyl)acetamide. This product then provides a site for further functionalization at the phenolic hydroxyl group.

A general representation of the demethylation of an aryl methyl ether using boron tribromide is presented in the table below.

ReactantReagentConditionsProductReference
Aryl Methyl EtherBoron Tribromide (BBr₃)Methylene (B1212753) Chloride (CH₂Cl₂), often at low temperatures (e.g., 0°C to room temperature)Aryl Hydroxide (B78521) (Phenol) vulcanchem.comgoogle.co.aosci-hub.se

The ability to selectively transform both the acetamido and methoxy groups underscores the strategic importance of this compound in the synthesis of diverse and complex organic molecules.

Derivatization Strategies for Analytical and Synthetic Purposes

Chromatographic Derivatization Techniques (e.g., Pre-column, Post-column)

In High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy to improve the detection and separation of analytes that may otherwise exhibit poor chromatographic behavior or lack a detectable chromophore or fluorophore. chromatographytoday.com This process can be executed either before the sample is injected into the HPLC system (pre-column) or after the analytical separation has occurred but before detection (post-column). chromatographytoday.comactascientific.com

Pre-column Derivatization: In this technique, the analyte is chemically modified before it enters the chromatographic column. actascientific.com This approach is widely used because it offers flexibility in reaction conditions (e.g., heating, longer reaction times) and excess derivatizing reagent can be removed before injection, preventing interference with the chromatogram. thermofisher.com For aryl halides like 2-Acetamido-4-bromoanisole, a common pre-column strategy involves palladium-catalyzed cross-coupling reactions to attach a fluorescent tag. For instance, a method based on the Heck coupling reaction has been developed for aryl bromides, where they react with a vinylbenzene derivative to form a highly fluorescent stilbene (B7821643) product. researchgate.net A similar approach using the Suzuki coupling reaction involves reacting the aryl bromide with a non-fluorescent phenylboronic acid to yield a fluorescent biphenyl (B1667301) structure. researchgate.net These reactions create derivatives with significantly enhanced fluorescence, allowing for highly sensitive detection. researchgate.netresearchgate.net

Post-column Derivatization (PCD): This method involves mixing the column effluent with a reagent to form a detectable derivative after the components have been separated. chromatographytoday.com A primary advantage of PCD is that it does not alter the chromatography of the original analyte and can be more easily automated. chromatographytoday.com Since the reaction occurs after separation, there is no risk of forming multiple derivative products from a single analyte, which can complicate pre-column methods. However, PCD requires that the derivatization reaction be rapid and complete in the short time between the column exit and detector entrance. chromatographytoday.com It also necessitates additional hardware, such as reagent pumps and reaction coils. chromatographytoday.compickeringlabs.com

Table 1: Comparison of Pre-column and Post-column Derivatization Techniques

Feature Pre-column Derivatization Post-column Derivatization
Timing of Reaction Before injection into the HPLC system. actascientific.com After separation in the column, before the detector. chromatographytoday.com
Advantages - Flexible reaction conditions (time, temperature).- Excess reagent can be removed pre-injection.- Does not require specialized, fast-reacting reagents. chromatographytoday.com - No interference from reagent peaks.- Easier to automate.- Analyte is separated in its original form. chromatographytoday.com

| Disadvantages | - Potential for multiple derivative products.- Derivatives must be stable throughout chromatography.- Reagent peaks may interfere if not removed. chromatographytoday.com | - Requires rapid reaction kinetics.- Adds post-column dead volume, which can cause peak broadening.- Requires extra hardware (pumps, mixers). chromatographytoday.com |

In-Situ Derivatization Methods for Enhanced Efficiency

In-situ derivatization is a technique where the chemical modification of an analyte occurs directly within its original sample matrix, such as a biological fluid or environmental sample, without extensive prior cleanup or extraction steps. nih.gov This approach is designed to enhance analytical efficiency by reducing the number of sample preparation steps, which are often time-consuming and can lead to analyte loss. nih.gov

By integrating derivatization directly into the sample, the process can simultaneously improve the stability of the target compound, enhance its extraction efficiency from the matrix, and modify its properties for better chromatographic performance and detection. nih.gov For example, in the analysis of amino acids from soil samples for astrobiological studies, in-situ derivatization is crucial to convert the non-volatile amino acids into volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. science.gov While specific in-situ derivatization methods for this compound are not extensively documented, the principles can be applied. Derivatizing the compound directly in a complex matrix could protect its functional groups from degradation and convert it into a form more amenable to solid-phase microextraction (SPME) or liquid-liquid extraction, thereby enhancing both recovery and detection sensitivity.

Application of Derivatization Reagents for Improved Detectability and Selectivity

The selection of a derivatization reagent is critical and is based on the functional groups present in the analyte and the desired analytical outcome. For this compound, the aryl bromide is a prime target for derivatization to improve detectability.

Reagents for the Aryl Bromide Group: Palladium-catalyzed coupling reactions are highly effective for attaching signal-enhancing tags to aryl halides.

Heck Coupling Reagents: Vinyl-containing molecules, such as 4-vinylanisole, can be used to react with the aryl bromide. This reaction forms a stilbene derivative that is highly fluorescent, enabling detection at very low concentrations (e.g., micromolar levels). researchgate.net

Suzuki Coupling Reagents: Phenylboronic acids can serve as derivatizing agents. In the presence of a palladium catalyst, they couple with the aryl bromide to form biphenyl derivatives. researchgate.net If the boronic acid itself is non-fluorescent, the resulting coupled product can gain significant fluorescence, which is ideal for selective detection. researchgate.net

Reagents for Amine/Amide Functionality: While the acetamido group is relatively stable, derivatization could proceed following hydrolysis to the corresponding aniline (B41778) (2-amino-4-bromoanisole). The resulting primary amine is highly reactive toward a range of classic derivatization reagents.

Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines, as well as phenols, to produce highly fluorescent sulfonamide derivatives that are readily detectable. ddtjournal.comnih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): A widely used reagent that reacts with primary and secondary amines to yield intensely fluorescent derivatives, making it suitable for trace-level detection. thermofisher.comnih.gov

o-phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts rapidly with primary amines to form fluorescent isoindole derivatives. actascientific.comthermofisher.com

Table 2: Selected Derivatization Reagents and Their Applications

Reagent Target Functional Group Purpose Detection Method
4-Vinylanisole (with Pd catalyst) Aryl Bromide Attaches a fluorophore via Heck coupling. researchgate.net Fluorescence
Phenylboronic Acid (with Pd catalyst) Aryl Bromide Forms a fluorescent biphenyl derivative via Suzuki coupling. researchgate.net Fluorescence
Dansyl Chloride (Dns-Cl) Primary/Secondary Amines, Phenols Improves ionization efficiency and adds a fluorescent tag. ddtjournal.comnih.gov Fluorescence, Mass Spectrometry
FMOC-Cl Primary/Secondary Amines Attaches a highly fluorescent tag. thermofisher.comnih.gov Fluorescence

Derivatization for the Preparation of Advanced Synthetic Intermediates

Beyond its role in analytical chemistry, derivatization is fundamental to the use of this compound as a synthetic building block. In this context, "derivatization" refers to the chemical transformation of the molecule to incorporate it into a larger, more complex structure. The compound's utility is highlighted by its classification as a "Protein Degrader Building Block," indicating its role in the synthesis of molecules designed for targeted protein degradation. calpaclab.com

The bromo- and acetamido-substituted anisole (B1667542) scaffold is a versatile starting point for creating advanced intermediates. uzh.chamazonaws.com The bromine atom is particularly valuable as it provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow for the strategic introduction of diverse molecular fragments at the bromine position, which is a key step in building the complex architectures required for pharmacologically active compounds and other advanced materials. researchgate.netamazonaws.com The acetamido and methoxy (B1213986) groups can direct these reactions and be chemically modified in subsequent synthetic steps if needed.

Advanced Spectroscopic Characterization of 2 Acetamido 4 Bromoanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy of 2-Acetamido-4-bromoanisole reveals distinct signals corresponding to the different types of protons present in the molecule. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the following proton signals are observed. rsc.org

A broad singlet appearing around 8.17 ppm is attributed to the amide proton (NH). rsc.org The aromatic region of the spectrum displays three signals: a singlet at approximately 7.64 ppm, a doublet with a coupling constant (J) of 8.0 Hz at 7.34 ppm, and a triplet with a J value of 8.0 Hz at 7.19 ppm. Additionally, a doublet at 7.05 ppm with a J value of 8.0 Hz is observed. rsc.org These signals correspond to the protons on the benzene (B151609) ring. A sharp singlet at 2.16 ppm integrates to three protons and is characteristic of the acetyl methyl group (CH₃). rsc.org

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Assignment
8.17 br - NH
7.64 s - Ar-H
7.34 d 8.0 Ar-H
7.19 t 8.0 Ar-H
7.05 d 8.0 Ar-H
2.16 s - CH₃

Data obtained in CDCl₃ at 400 MHz. rsc.org

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a spectrum recorded at 100 MHz in CDCl₃ shows several distinct carbon signals. rsc.org

The carbonyl carbon of the acetamido group resonates at approximately 169.1 ppm. rsc.org The aromatic carbons appear in the region between 118.1 ppm and 139.2 ppm. The specific chemical shifts are observed at 139.2, 134.5, 129.9, 124.3, 120.2, and 118.1 ppm. rsc.org The signal for the methyl carbon of the acetyl group is found at a much higher field, around 24.4 ppm. rsc.org

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm) Assignment
169.1 C=O
139.2 Ar-C
134.5 Ar-C
129.9 Ar-C
124.3 Ar-C
120.2 Ar-C
118.1 Ar-C
24.4 CH₃

Data obtained in CDCl₃ at 100 MHz. rsc.org

Advanced Two-Dimensional (2D) NMR Techniques

To further elucidate the structure and assign the specific proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. While specific 2D NMR data for this compound is not detailed in the provided search results, these techniques are standard in structural confirmation.

A COSY experiment would reveal the coupling relationships between adjacent protons, helping to definitively assign the aromatic proton signals. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. nanalysis.com An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for confirming the connectivity of the entire molecule, including the positions of the bromo, methoxy (B1213986), and acetamido groups on the aromatic ring. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule. unimi.itresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bioxpedia.com This technique is well-suited for the analysis of this compound, allowing for its separation from impurities and subsequent mass analysis. In a typical LC-MS analysis, the compound would be ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio of the resulting molecular ion would be determined. beilstein-journals.orgrsc.org For this compound (C₉H₁₀BrNO₂), the expected molecular weight is approximately 244.09 g/mol . sigmaaldrich.comcalpaclab.com The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique that separates volatile compounds before they are introduced into the mass spectrometer. irsst.qc.ca Given the potential volatility of this compound, GC-MS is a viable method for its analysis. The sample is vaporized and separated on a GC column, and then subjected to ionization, typically by electron impact (EI). rsc.org The resulting mass spectrum would show the molecular ion peak and a series of fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used for identification by comparison with spectral libraries. The fragmentation would likely involve the loss of the acetyl group, the methoxy group, and the bromine atom, providing further confirmation of the compound's structure.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the vibrations of a molecule's chemical bonds. These vibrations, which include stretching and bending modes, occur at specific frequencies that are characteristic of the bond type, the functional groups they belong to, and their local chemical environment. By analyzing these vibrational frequencies, one can identify the functional groups present in a molecule, yielding a molecular "fingerprint." For this compound, the primary techniques used are Fourier Transform Infrared (FT-IR) and Raman spectroscopy. beilstein-journals.org

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical method that measures the absorption of infrared radiation by a sample. nih.gov When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the spectrum. researchgate.net The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups: the secondary amide, the substituted benzene ring, the ether linkage, and the carbon-bromine bond.

The analysis of acetanilide (B955) and its derivatives provides a strong basis for assigning the expected vibrational modes. worldscientific.comresearchgate.netresearchgate.net Key expected absorptions for this compound are detailed below.

Expected FT-IR Absorption Bands for this compound

Expected Wavenumber Range (cm⁻¹) Vibration Type Functional Group Assignment
3300–3250 N–H Stretch Secondary Amide (N-H)
3100–3000 C–H Stretch Aromatic (Ar-H)
2980–2850 C–H Stretch Aliphatic (O-CH₃ and C-CH₃)
1700–1660 C=O Stretch Amide I band
1620–1580 C=C Stretch Aromatic Ring
1560–1520 N–H Bend Amide II band
1260–1200 C–O Stretch Aryl-O (asymmetric)
1100–1000 C–O Stretch O-Alkyl (symmetric)
850–750 C–H Bend (out-of-plane) Substituted Benzene Ring

The N-H stretching vibration of the secondary amide group is anticipated as a sharp band around 3280 cm⁻¹. The prominent Amide I band, primarily due to the C=O stretching vibration, is expected near 1670 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, should appear around 1550 cm⁻¹. Vibrations associated with the benzene ring, including C-H and C=C stretching, will also be present. The asymmetric C-O-C stretch from the anisole (B1667542) group is expected around 1250 cm⁻¹, while the C-Br stretch would appear at a lower frequency, typically below 700 cm⁻¹. researchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser. researching.cn While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. beilstein-journals.org This often means that symmetric, non-polar bonds and aromatic rings produce strong Raman signals. researching.cn

For this compound, Raman spectroscopy is particularly useful for characterizing the vibrations of the substituted benzene ring and the C-Br bond. The spectra of acetanilide and related compounds show that aromatic ring breathing modes are often prominent in Raman spectra. worldscientific.comnih.govbeilstein-journals.org

Expected Raman Shifts for this compound

Expected Raman Shift Range (cm⁻¹) Vibration Type Functional Group Assignment
3100–3050 C–H Stretch Aromatic (Ar-H)
1610–1580 C=C Stretch Aromatic Ring
~1000 Ring Breathing Mode Substituted Benzene Ring
850–750 C–H Bend (out-of-plane) Substituted Benzene Ring

The aromatic C=C stretching vibrations and the symmetric "breathing" mode of the phenyl ring are expected to be strong. The C-H stretching and bending modes will also be visible. Due to the different selection rules, the Amide I band (C=O stretch) may appear with a different intensity compared to the FT-IR spectrum. The C-Br stretch is also typically Raman active.

X-ray Diffraction (XRD) Crystallography

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. researchgate.net This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, from which a model of the molecular and crystal structure can be built. acs.org

While a specific crystal structure for this compound has not been identified in publicly available literature, an XRD analysis would provide invaluable structural data. If a suitable single crystal were grown, the analysis would determine key crystallographic parameters.

The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the supramolecular architecture, showing how individual molecules pack together in the crystal lattice. researchgate.net This includes identifying and quantifying intermolecular interactions such as hydrogen bonds (e.g., between the amide N-H donor and the carbonyl C=O oxygen of a neighboring molecule) and other non-covalent interactions that stabilize the crystal structure.

Crystallographic Parameters Determined by XRD

Parameter Description
Crystal System The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group describing the arrangement of molecules within the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of the distances between bonded atoms and the angles they form.
Intermolecular Interactions Identification of hydrogen bonds, halogen bonds, and other close contacts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.gov This technique is primarily used to study molecules containing conjugated systems or chromophores. The benzene ring in this compound acts as a chromophore, making it suitable for UV-Vis analysis.

The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or cyclohexane) is expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic ring. The positions and intensities of these bands are influenced by the substituents on the ring: the acetamido group (-NHCOCH₃), the methoxy group (-OCH₃), and the bromine atom (-Br). Both the acetamido and methoxy groups are auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity.

Based on data for related compounds like acetanilide and bromoanisole, the primary π → π* transitions for this compound are expected in the UV region. wiley.com

Expected UV-Vis Absorption Data for this compound

Expected λmax Range (nm) Electronic Transition Chromophore
~200-220 π → π* Benzene E2-band

The B-band, which shows fine vibrational structure in unsubstituted benzene, would appear as a broad, more intense band due to the influence of the substituents. The exact λmax values would depend on the solvent used due to solvent-solute interactions.

Theoretical and Computational Studies of 2 Acetamido 4 Bromoanisole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for studying the properties of organic molecules like 2-Acetamido-4-bromoanisole. DFT calculations can elucidate electronic structure, conformational preferences, and spectroscopic features.

The electronic character of this compound is governed by the interplay of its three substituents on the benzene (B151609) ring: the electron-donating methoxy (B1213986) (-OCH₃) group, the acetamido (-NHCOCH₃) group, and the electron-withdrawing bromine (-Br) atom. The acetamido group can act as either a weak activating or deactivating group depending on the reaction conditions, due to the resonance donation from the nitrogen lone pair and the inductive withdrawal of the carbonyl group. The methoxy group is a strong activating group, donating electron density via resonance, while the bromine atom is a deactivating group due to its inductive effect.

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution. For the parent compound acetanilide (B955), the amide group is known to be planar, facilitating delocalization of the nitrogen lone pair into the carbonyl group and the aromatic ring. worldscientific.com The distribution of electron density in this compound would be complex, with the methoxy and acetamido groups increasing electron density at the ortho and para positions relative to themselves, while the bromine atom withdraws density.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For substituted acetanilides, electron-donating groups generally increase the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower it. researchgate.net

Table 1: Representative Calculated Electronic Properties for Related Substituted Anilines/Anisoles This table presents illustrative data from related compounds to infer properties for this compound, as direct data is not available.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Dipole Moment (Debye)
Acetanilide -6.5 -0.8 5.7 3.8
p-Methoxyacetanilide -6.2 -0.7 5.5 4.5
p-Bromoacetanilide -6.7 -1.2 5.5 2.5

Data is generalized from principles discussed in cited literature. worldscientific.comresearchgate.net

For this compound, the HOMO would likely be distributed across the phenyl ring and the nitrogen and oxygen atoms of the substituents, while the LUMO would be an antibonding orbital (π*) primarily located on the aromatic system.

The three-dimensional structure of this compound is defined by the rotational freedom of its substituents. Two key rotational barriers are of interest: rotation around the C(aryl)—N bond of the acetamido group and rotation around the C(aryl)—O bond of the methoxy group.

Studies on p-substituted acetanilides using DFT have shown that the internal rotation around the amide C—N bond is a significant energetic barrier. acs.org The planarity of the amide group is crucial for its electronic properties, and rotation disrupts the π-conjugation between the nitrogen lone pair, the carbonyl group, and the aromatic ring. For acetanilide itself, the rotational barrier is calculated to be around 14.8 kcal/mol. worldscientific.comresearchgate.net This barrier is influenced by substituents on the ring; electron-donating groups tend to slightly decrease the barrier, while electron-withdrawing groups increase it due to their effect on the C-N bond order. acs.org

The methoxy group in anisole (B1667542) generally has a smaller rotational barrier. Studies on anisole and its derivatives show that the most stable conformation has the C-O-C bond coplanar with the aromatic ring, although the energy penalty for rotation is small. researchgate.net

For this compound, the most stable conformer would likely feature a planar acetamido group. The presence of the ortho-methoxy group could introduce some steric hindrance, potentially influencing the preferred orientation of the acetamido group relative to the ring.

Table 2: Typical Rotational Barriers in Acetanilide and Anisole Systems This table provides context for the expected rotational barriers in this compound based on studies of its core structures.

Molecule Rotational Bond Method Calculated Barrier (kcal/mol) Reference
Acetanilide C(aryl)—NH DFT (B3LYP) ~14.8 worldscientific.comresearchgate.net
p-Nitroacetanilide C(aryl)—NH DFT (B3LYP) ~15.5 acs.org
Anisole C(aryl)—O Molecular Mechanics ~2.5 - 5.0 researchgate.net

Electronic Structure and Molecular Orbital Analysis

Reaction Mechanism Elucidation and Kinetic Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For a molecule like this compound, several reactions could be modeled, including electrophilic aromatic substitution, hydrolysis of the amide, or cross-coupling reactions involving the C-Br bond.

A combined kinetic and computational study on the alkaline hydrolysis of substituted acetanilides revealed a two-stage mechanism involving the formation of a tetrahedral intermediate. researchgate.net DFT calculations showed that the rate-determining step was the breakdown of this intermediate. Such a study on this compound would involve locating the transition state for the nucleophilic attack of hydroxide (B78521) on the carbonyl carbon and the subsequent transition state for the expulsion of the anilide anion.

Similarly, DFT studies on the C-H activation of acetanilides catalyzed by transition metals have provided key mechanistic insights. beilstein-journals.org These studies reveal that while C-H activation is often considered the key step, other factors like the stability of catalyst resting states can be the major impediment in the catalytic cycle. Modeling a reaction like a Suzuki or Buchwald-Hartwig coupling at the C-Br position would involve calculating the energies of intermediates and transition states for the oxidative addition, transmetalation, and reductive elimination steps.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations are used to study the behavior of molecules over time in an explicit solvent environment or in the solid state. MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system.

MD simulations of anisole have been performed using force fields like OPLS-AA to investigate its structural organization in the liquid state. uniroma1.it These simulations provide insight into intermolecular interactions, such as π-π stacking and weak hydrogen bonds (C-H···O), by analyzing radial distribution functions. uniroma1.it For this compound, MD simulations could be used to understand its solvation, aggregation behavior, and how it interacts with other molecules in a mixture. Such simulations would be particularly relevant for understanding its behavior in biological systems or as a material. researchgate.net

Prediction and Validation of Spectroscopic Parameters

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Vibrational frequencies (IR and Raman) can be calculated with good accuracy. Studies on acetanilide have used DFT (B3LYP) to compute its vibrational spectrum, allowing for reliable assignments of the observed bands based on the Potential Energy Distribution (PED). worldscientific.comresearchgate.net For this compound, this approach would allow for the assignment of characteristic vibrations, such as the amide A (N-H stretch), amide I (C=O stretch), and amide II (N-H bend and C-N stretch) bands, as well as vibrations corresponding to the C-O-C of the anisole moiety and the C-Br stretch.

NMR chemical shifts are also highly sensitive to the electronic environment and conformation. Quantum mechanical calculation of NMR parameters, followed by comparison with experimental data (e.g., using the DP4+ probability method), has become a powerful tool for conformational and constitutional analysis of complex molecules. csic.es This would be a valuable technique to confirm the preferred conformation of the acetamido and methoxy groups in solution.

Role of 2 Acetamido 4 Bromoanisole As a Synthetic Intermediate

Building Block for the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the aromatic ring of 2-acetamido-4-bromoanisole makes it an important building block for the synthesis of intricate organic molecules. purdue.edu Organic synthesis often involves a series of reactions to construct a target molecule, and the efficiency of this process relies on the availability of versatile starting materials. purdue.edu The presence of the bromo-substituent allows for various cross-coupling reactions, a powerful set of tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. aip.org For instance, the bromine atom can be readily displaced or participate in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings to introduce new aryl, vinyl, or amino groups.

The acetamido and methoxy (B1213986) groups also play a crucial role by directing the regioselectivity of further electrophilic aromatic substitution reactions and can be modified to introduce other functionalities. This multi-faceted reactivity enables chemists to use this compound as a scaffold upon which to build more complex structures, including those found in natural products and other biologically active compounds. uzh.ch The ability to perform sequential and selective modifications at different positions of the molecule is a testament to its utility as a foundational component in multistep synthetic strategies. purdue.edu

Precursor in the Development of Fine Chemicals (e.g., Pharmaceuticals, Agrochemicals)

This compound serves as a key precursor in the synthesis of various fine chemicals, a category that includes pharmaceuticals and agrochemicals. guidechem.commaksons.co.in The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities through sophisticated multi-step syntheses. In the pharmaceutical industry, intermediates derived from bromoanisole analogues are crucial for creating active pharmaceutical ingredients (APIs). google.com For example, related bromoanisole compounds are used in the synthesis of drugs targeting a range of conditions. google.comresearchgate.net The structural motifs present in this compound can be found within the core of various biologically active molecules.

In the agrochemical sector, which focuses on the development of pesticides and herbicides, bromoanisole derivatives are also employed as intermediates. maksons.co.inontosight.ai The synthesis of certain fungicides and other crop protection agents may involve intermediates structurally related to this compound. researchgate.net The development of new agrochemicals often relies on the ability to synthesize novel molecular structures, and versatile building blocks are essential for this process. researchgate.net

The following table provides examples of how related bromoanisole structures are utilized in the synthesis of specific fine chemicals.

Fine Chemical Class Role of Bromoanisole Intermediate Example Application
PharmaceuticalsPrecursor for creating complex molecular scaffolds in APIs. google.comSynthesis of anticancer and sedative-analgesic medicines. google.com
AgrochemicalsBuilding block for active ingredients in crop protection products. maksons.co.inresearchgate.netUsed in the production of fungicides. researchgate.net
Specialty ChemicalsIntermediate for creating compounds with specific functions. maksons.co.inUtilized in the synthesis of dyes and other organic materials. researchgate.netlookchem.com

Utility in the Synthesis of Advanced Materials and Functionalized Polymers

The application of this compound and its derivatives extends to the field of materials science, particularly in the synthesis of advanced materials and functionalized polymers. ontosight.aisyngeneintl.com Advanced materials are specifically designed to exhibit novel or enhanced properties. rsc.org The synthesis of these materials often requires monomers with specific functional groups that can be polymerized or incorporated into a larger material structure. ijs.si

Functionalized polymers, which are polymers that have been modified to include specific chemical groups along their backbone or as side chains, are of significant interest for a variety of applications. syngeneintl.comsigmaaldrich.com The bromine atom on the this compound ring is particularly useful for post-polymerization modification. For instance, polymers containing bromo-substituted aromatic rings can be functionalized through reactions like the Ullmann coupling, allowing for the introduction of new functionalities that can tailor the polymer's properties for specific applications, such as carbon dioxide capture. mdpi.com

The development of new polymers with tailored properties is crucial for technological advancement in areas like electronics, energy, and biomedical devices. syngeneintl.comrsc.org The ability to incorporate monomers derived from molecules like this compound allows for the precise control over the chemical and physical properties of the resulting polymers, such as thermal stability, solubility, and their ability to interact with other molecules or surfaces. mdpi.comcore.ac.uk

Green Chemistry Principles in the Synthesis and Application of 2 Acetamido 4 Bromoanisole

Development and Utilization of Sustainable Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional volatile organic compounds (VOCs) are often hazardous, flammable, and contribute to air pollution. researchgate.net In the synthesis of 2-Acetamido-4-bromoanisole and its precursors, significant progress has been made in replacing these conventional solvents with greener alternatives like ionic liquids, deep eutectic solvents, and aqueous solutions.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. nih.gov Due to their negligible vapor pressure, high thermal stability, and tunability, they are considered green solvents. nih.govbeilstein-journals.org In reactions relevant to the synthesis of this compound, such as Friedel-Crafts acylation of anisole (B1667542), ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) have been shown to be effective media. rsc.orgliv.ac.uk For instance, using Cu(OTf)2 as a catalyst in [bmim][BF4] for the acylation of anisole leads to high conversion rates and regioselectivity. rsc.orgliv.ac.uk The ionic liquid/catalyst system can often be recycled, further enhancing its sustainability. nih.gov Some ionic liquids can even exhibit dual Brønsted and Lewis acidic properties, functioning as both solvent and catalyst. nih.gov

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than the individual components. encyclopedia.pub They share many of the advantages of ionic liquids, such as low volatility and non-flammability, but are often cheaper, less toxic, and biodegradable. encyclopedia.pubresearchgate.net Choline (B1196258) chloride-based DESs, for example, have been successfully used as both a catalyst and a reaction medium for aromatic bromination and oxidation reactions. researchgate.netresearchgate.netcore.ac.uk The use of a simple ammonium (B1175870) deep eutectic solvent, synthesized from choline chloride and urea, can eliminate the need for volatile organic solvents and strong acids in bromination processes. researchgate.net Furthermore, DESs can be effective in palladium-catalyzed direct arylation reactions, a key step in forming C-C bonds, using sustainable reagents under mild, aerobic conditions. acs.org

Aqueous Solutions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have poor solubility in water, the development of micellar catalysis, using surfactants like TPGS-750-M, has enabled a wide range of reactions in aqueous media. rsc.org For instance, the Buchwald-Hartwig cross-coupling, a reaction that could be used to form the acetamido group on a bromoanisole precursor, has been efficiently performed in water. rsc.org Additionally, processes for the bromination of anisole have been developed that operate in a two-phase aqueous-organic system, utilizing bromide-containing wastewater as a bromine source, thereby recycling a waste stream. google.comgoogleapis.com Catalytic bromination of anisole using hydrogen peroxide as an oxidant in water is another green approach that yields high selectivity for the desired 4-bromoanisole (B123540) product. chemicalbook.com

Table 1: Comparison of Sustainable Solvents in Relevant Syntheses

Solvent Type Example(s) Relevant Reaction(s) Advantages Challenges Citations
Ionic Liquids [bmim][BF4], [emim]Cl–AlCl3 Friedel-Crafts Acylation High stability, Recyclable, Can enhance reaction rates and selectivity. nih.govrsc.orgliv.ac.uk Higher cost, Potential toxicity of some ILs, Water-sensitive systems (e.g., chloroaluminates). beilstein-journals.org nih.govbeilstein-journals.orgrsc.orgliv.ac.ukthaiscience.info
Deep Eutectic Solvents Choline chloride/Urea, Choline chloride/Glycerol Aromatic Bromination, Oxidation, Pd-catalyzed Arylation Biodegradable, Low cost, Non-toxic, Can act as catalyst and solvent. researchgate.netresearchgate.netcore.ac.uk High viscosity, Limited thermal stability for some DESs. encyclopedia.pubresearchgate.netresearchgate.netcore.ac.ukacs.org
Aqueous Solutions Water, Water with surfactants (e.g., TPGS-750-M) Bromination, Buchwald-Hartwig amidation Abundant, Non-toxic, Non-flammable, Safe. rsc.orgchemicalbook.com Poor solubility of many organic substrates, Requires phase-transfer catalysts or surfactants. rsc.org rsc.orggoogle.comgoogleapis.comchemicalbook.com

Optimization for High Atom Economy and Minimized Waste Generation

A core principle of green chemistry is designing syntheses that maximize the incorporation of all materials used in the process into the final product. researchgate.net This concept, known as atom economy, is a theoretical measure of reaction efficiency. acs.org It is complemented by metrics like the Environmental (E) factor, which quantifies the amount of waste produced per unit of product. researchgate.netrsc.org A lower E-factor signifies a greener process.

Traditional synthetic routes, such as those using stoichiometric brominating agents like N-bromosuccinimide, often have poor atom economy and generate significant waste. google.com For example, classical bromination of anisole with molecular bromine (Br₂) only utilizes one of the two bromine atoms, with the other being converted to corrosive hydrogen bromide (HBr) waste, leading to low atom utilization and increased costs. google.com

Modern approaches focus on catalytic methods that improve atom economy and minimize waste. beeindia.gov.inrepec.org Key strategies include:

Catalytic Bromination: Using a catalytic amount of a bromine source (e.g., NaBr) with an in-situ oxidant like hydrogen peroxide (H₂O₂) allows for the regeneration of the active bromine species. chemicalbook.comgoogle.com This process utilizes the bromide source more efficiently and produces water as the primary byproduct, dramatically improving atom economy and reducing waste.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants into the final structure. core.ac.ukmdpi.com This approach is inherently atom-economical and reduces the number of synthetic steps, saving energy and resources while minimizing waste generation. nih.gov

Waste Valorization: A highly sustainable approach involves using byproducts from one process as raw materials for another. beeindia.gov.in For example, a patented process for preparing 4-bromoanisole utilizes bromide-containing wastewater from other industrial processes as the bromine source, effectively recycling waste and reducing the need for virgin materials. google.com

The goal is to move away from processes that generate large amounts of non-recyclable waste towards a circular economy model where waste is viewed as a misplaced resource. researchgate.netbeeindia.gov.in

Table 2: Principles for High Atom Economy and Waste Minimization

Principle Description Application in this compound Synthesis Citations
Atom Economy Maximize the incorporation of reactant atoms into the final product. Preferring catalytic additions (e.g., catalytic bromination) over stoichiometric substitutions. acs.orgmdpi.com
Waste Prevention It is better to prevent waste than to treat or clean it up after it is formed. Designing synthetic routes that avoid the use of blocking/deblocking groups and minimize byproducts. researchgate.netrepec.org
Use of Catalysis Catalytic reagents are superior to stoichiometric reagents. Employing recyclable catalysts for acylation and bromination steps instead of single-use Lewis acids. researchgate.netacs.org
E-Factor Minimization Reduce the mass ratio of waste to desired product. Choosing solvent-free methods or recyclable green solvents to lower the overall mass intensity of the process. researchgate.netrsc.org

Design and Application of Environmentally Benign Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy requirements, while using only a small amount of the catalyst which can often be recycled. researchgate.netacs.org The development of environmentally benign catalytic systems for the synthesis of this compound focuses on replacing hazardous and wasteful stoichiometric reagents, such as traditional Lewis acids like aluminum trichloride (B1173362) (AlCl₃), which are required in excess and cannot be easily recovered. thaiscience.info

Key developments in benign catalytic systems include:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and recycling. Copper nitride (Cu₃N) nanocubes, for instance, have been shown to be effective heterogeneous catalysts for various organic reactions, including oxidations and hydroxylations of aryl halides, under additive-free conditions in aqueous solvents. osaka-u.ac.jp Such catalysts offer good functional group tolerance and can be reused without significant loss of activity.

Homogeneous Catalysts in Green Solvents: While homogeneous catalysts can be difficult to separate, immobilizing them in green solvents like ionic liquids or aqueous micellar solutions combines the high activity of the catalyst with the benefits of easy separation and recycling of the catalytic phase. liv.ac.ukrsc.org For example, metal triflates (e.g., Cu(OTf)₂) in ionic liquids have proven to be highly efficient and recyclable catalysts for Friedel-Crafts acylation. rsc.orgliv.ac.uk Similarly, palladium catalysts combined with specific ligands like t-BuXPhos show excellent performance for cross-coupling reactions in water. rsc.org

Earth-Abundant Metal Catalysts: Many traditional catalysts rely on precious and rare metals like palladium and rhodium. acs.org A greener approach is to develop catalysts based on more earth-abundant, less toxic, and cheaper metals such as iron, copper, and nickel. acs.org Iron(III) chloride, for example, is a widely accepted and less hazardous Lewis acid for Friedel-Crafts acylation. nih.gov

Organocatalysis: The use of small, metal-free organic molecules as catalysts avoids issues of metal toxicity and contamination of the final product. mdpi.com For example, L-proline has been used to catalyze the synthesis of various heterocyclic compounds in green solvents like water. mdpi.com

These advanced catalytic systems contribute to making the synthesis of complex molecules like this compound more sustainable by reducing waste, avoiding hazardous materials, and allowing for catalyst reuse. acs.orgwits.ac.za

Table 3: Examples of Environmentally Benign Catalytic Systems

Catalyst Type Example(s) Reaction Type Environmental Benefits Citations
Homogeneous in IL Cu(OTf)₂, Zn(OTf)₂ Friedel-Crafts Acylation Recyclable catalyst/solvent phase, High efficiency and selectivity. rsc.orgliv.ac.uk rsc.orgliv.ac.ukthaiscience.info
Homogeneous in Water [(cinnamyl)PdCl]₂ / t-BuXPhos Buchwald-Hartwig Amidation Use of water as a safe solvent, Mild reaction conditions, High yields. rsc.org rsc.org
Heterogeneous Copper Nitride (Cu₃N) Oxidation, Hydroxylation Recyclable, Ligand-free conditions, Can be used in aqueous media. osaka-u.ac.jp osaka-u.ac.jp
Photocatalysis Rhodamine B, Porphyrins C-H Arylation Uses visible light as an energy source, Mild room temperature conditions, Avoids high temperatures. nih.gov nih.gov
Organocatalysis L-proline, Triethylamine Multicomponent Reactions Metal-free, Low toxicity, Often biodegradable. mdpi.com mdpi.com

Energy Efficiency Considerations in Synthetic Route Design

Several strategies contribute to improved energy efficiency in the synthesis of this compound and related compounds:

Catalyst-Enabled Low-Temperature Reactions: The use of highly active catalysts can significantly lower the activation energy of a reaction, allowing it to proceed at much lower temperatures. For example, efficient Buchwald-Hartwig coupling reactions have been achieved at temperatures as low as 30-50°C in aqueous media, a significant energy saving compared to traditional methods that may require high-temperature reflux. rsc.org Similarly, some Friedel-Crafts acylations in ionic liquids can proceed smoothly at 0°C. thaiscience.info

Solvent-Free Reactions: Performing reactions under neat or solvent-free conditions, often with grinding (mechanochemistry), can eliminate the energy-intensive step of heating and later removing a solvent. mdpi.comnih.gov This approach also reduces waste and simplifies product purification.

Process Intensification: Combining multiple reaction steps into a single, one-pot procedure, as seen in multicomponent reactions, eliminates the need for intermediate isolation, purification, and the associated energy consumption for heating, cooling, and distillation between steps. nih.gov

By carefully selecting catalysts, solvents, and reaction conditions, the energy demand for chemical production can be substantially reduced, aligning with the principles of sustainability and green chemistry. pressbooks.pub

Q & A

Q. What are the established synthetic routes for 2-Acetamido-4-bromoanisole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of 2-acetamidoanisole using agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} or Br2\text{Br}_2 in acidic media. Key factors include:
  • Temperature : Controlled heating (e.g., 40–60°C) minimizes side reactions like deacetylation .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while halogenated solvents (e.g., CH2Cl2\text{CH}_2\text{Cl}_2) improve regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Purity >95% is achievable with optimized protocols .

Table 1 : Representative Reaction Conditions

Brominating AgentSolventTemp. (°C)Yield (%)Purity (%)
NBSDMF507897
Br2\text{Br}_2CH2Cl2\text{CH}_2\text{Cl}_2406592

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : 1H^1\text{H}-NMR reveals aromatic proton splitting patterns (e.g., doublets for para-substituted bromine at δ 7.2–7.5 ppm) and acetamido methyl groups (δ 2.1 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities; retention times correlate with hydrophobicity .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (C9H10BrNO2\text{C}_9\text{H}_{10}\text{BrNO}_2, m/z 259.99) and isotopic patterns for bromine .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (UV-Vis monitoring shows >90% stability over 6 months) .
  • pH Stability : Degrades rapidly in basic conditions (pH >9) via hydrolysis of the acetamido group; neutral buffers (pH 6–8) are optimal .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of 2-acetamidoanisole be addressed computationally?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) predict electron density distribution, identifying the para position as most reactive due to acetamido group directing effects. Kinetic studies using 2H^2\text{H}-labeling or Hammett plots validate computational models .

Q. What strategies resolve contradictions in reported melting points for this compound?

  • Methodological Answer : Discrepancies (e.g., 110–115°C) may arise from polymorphic forms or impurities. Researchers should:
  • Compare DSC thermograms to identify polymorphs.
  • Use standardized recrystallization protocols (e.g., slow cooling in ethanol).
  • Cross-validate purity via elemental analysis (C, H, N, Br) .

Q. How can researchers design kinetic studies to elucidate degradation pathways in aqueous environments?

  • Methodological Answer :
  • Experimental Design : Conduct pseudo-first-order experiments at varying pH (3–11), monitoring degradation via HPLC.
  • Mechanistic Probes : Isotopic labeling (18O^{18}\text{O}-H2_2O) identifies hydrolysis intermediates.
  • Data Analysis : Arrhenius plots (ln k vs. 1/T) determine activation energy and rate-limiting steps .

Q. What advanced analytical techniques differentiate this compound from structural analogs?

  • Methodological Answer :
  • X-ray Crystallography : Resolves spatial arrangement of bromine and methoxy groups.
  • 2D NMR (COSY, HSQC) : Assigns coupling between aromatic protons and substituents.
  • IR Spectroscopy : Detects acetyl C=O stretching (~1650 cm1^{-1}) and methoxy C-O (~1250 cm1^{-1}) .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in biological activity data for this compound derivatives?

  • Methodological Answer :
  • Control Experiments : Verify compound stability in assay media (e.g., DMEM with 10% FBS).
  • Dose-Response Curves : Use nonlinear regression to calculate IC50_{50} values, minimizing batch-to-batch variability.
  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., OECD guidelines) .

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